VULM 1457

Description

Properties

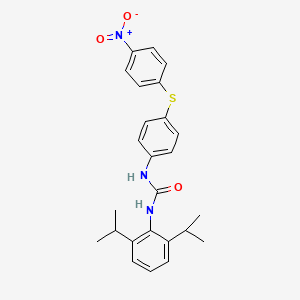

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFITGBWVLQNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433020 | |

| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228544-65-8 | |

| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VULM 1457: A Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Hyperlipidemia and Related Complications

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

VULM 1457 is a potent, orally active inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound effectively reduces the synthesis and secretion of cholesteryl esters, leading to significant hypolipidemic effects. This whitepaper provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols based on published literature. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of hypercholesterolemia, atherosclerosis, and associated metabolic disorders.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA:Cholesterol Acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. These esters are the primary storage form of cholesterol within cells and are also a major component of lipoproteins. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis.

This compound, with the chemical name 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, is a novel and potent ACAT inhibitor.[1] Preclinical studies have demonstrated its significant hypolipidemic activity and anti-atherogenic properties.[1] Furthermore, this compound has been shown to exert protective effects in the context of myocardial ischemia-reperfusion injury and to modulate the adrenomedullin signaling pathway, suggesting a broader therapeutic potential beyond lipid lowering.

This document aims to consolidate the existing scientific knowledge on this compound, presenting a detailed analysis of its pharmacological profile for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT). ACAT is located in the endoplasmic reticulum and is responsible for the esterification of free cholesterol to fatty acyl-CoA, forming cholesteryl esters.

By inhibiting ACAT, this compound exerts its effects through several interconnected pathways:

-

Reduced Intracellular Cholesteryl Ester Accumulation: Inhibition of ACAT prevents the buildup of cholesteryl esters within cells, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.

-

Downregulation of Cholesterol Absorption and Lipoprotein Secretion: In intestinal cells, ACAT inhibition reduces the absorption of dietary cholesterol and the secretion of cholesterol-rich chylomicrons. In the liver, it decreases the assembly and secretion of very-low-density lipoproteins (VLDL).

-

Modulation of Adrenomedullin Signaling: this compound has been shown to significantly reduce the production and secretion of adrenomedullin (AM), a peptide with vasodilatory and proliferative effects.[2][3] It also down-regulates AM receptors on human hepatoblastic cells (HepG2).[2][3] This action may contribute to its anti-proliferative effects and its protective role in the cardiovascular system.

The following diagram illustrates the proposed signaling pathway for this compound's action.

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vivo Efficacy in Animal Models

Studies in diabetic and non-diabetic hamsters and rats fed a high-cholesterol diet have demonstrated the potent hypolipidemic effects of this compound.

Table 1: Effect of this compound on Plasma and Liver Lipids in Diabetic-Hypercholesterolemic Rats

| Parameter | Diabetic-Hypercholesterolemic Control | This compound (50 mg/kg/day) | % Change |

| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | ↓ 41.4% |

| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | ↓ 47.3% |

| Data from a study in streptozotocin-induced diabetic rats fed a fat-cholesterol diet for 5 days.[2] |

Table 2: Effect of this compound on Serum Lipids in Hamsters on a High Cholesterol-Lipid Diet

| Animal Model | Parameter | High Cholesterol-Lipid Diet | + this compound |

| Non-diabetic Hamsters | Serum Cholesterol | Increased | Lowered |

| Diabetic Hamsters | Serum Cholesterol | Further Increased | Lowered |

| Serum Triglycerides | Further Increased | Lowered | |

| Qualitative summary from a 3-month study. Specific quantitative data was not available in the reviewed abstracts. |

In Vitro Efficacy in a Human Cell Line

Experiments using the human hepatoblastoma cell line, HepG2, have elucidated the effects of this compound on adrenomedullin signaling.

Table 3: Effect of this compound on Adrenomedullin (AM) System in Hypoxic HepG2 Cells

| This compound Concentration | Effect on AM Receptors | Effect on AM Secretion |

| 0.03 µM | Significantly down-regulated | Reduced |

| 0.1 µM | Significantly down-regulated | Reduced |

| Data from studies on HepG2 cells exposed to hypoxia.[2][3] |

Table 4: Effect of this compound on Adrenomedullin (AM) Receptor Binding in Hypoxic HepG2 Cells

| Treatment | Bmax (fmol/mg protein) | KD (nM) |

| Hypoxic Control | Not reported in abstract | Not reported in abstract |

| This compound (0.1 µM) | 127 ± 10 | 0.06 ± 0.11 |

| Bmax: Maximum number of binding sites; KD: Dissociation constant. Data reflects specific [¹²⁵I]AM binding. |

Experimental Protocols

The following sections provide a summary of the experimental methodologies used in the key studies of this compound, based on the available information from published abstracts. For complete and detailed protocols, readers are directed to the original research articles.

In Vivo Studies in Rodent Models

Objective: To evaluate the hypolipidemic effects of this compound in diabetic and non-diabetic hypercholesterolemic animal models.

Animal Models:

-

Diabetic-Hypercholesterolemic Rats: Male Wistar rats. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ). The animals were subsequently fed a high-fat, high-cholesterol diet.

-

Diabetic and Non-diabetic Hamsters: Hamsters were rendered diabetic (details of induction not specified in abstracts) and, along with non-diabetic controls, were fed a high cholesterol-lipid (HCHL) diet for 3 months.

Drug Administration:

-

This compound was administered as an admixture to the diet at a dose of 50 mg/kg/day for 5 days in the rat study. The formulation and administration details for the hamster study were not specified in the reviewed abstracts.

Sample Collection and Analysis:

-

Blood samples were collected for the determination of plasma/serum levels of total cholesterol and triglycerides.

-

Liver tissue was collected for the analysis of hepatic cholesterol content.

-

Biochemical analyses were performed using standard enzymatic colorimetric methods.

-

In the hamster study, red blood cell (RBC) velocity in the paw microcirculation was measured using capillary microscopy as an indicator of microvascular function.

The following workflow diagram summarizes the in vivo experimental process.

In Vitro Studies in HepG2 Cells

Objective: To investigate the effect of this compound on the adrenomedullin system in a human liver cell line.

Cell Line:

-

Human hepatoblastoma cell line, HepG2.

Experimental Conditions:

-

Cells were cultured under standard conditions and exposed to hypoxia to induce adrenomedullin expression. The specific duration and oxygen concentration for hypoxia were not detailed in the abstracts.

-

Cells were treated with this compound at concentrations of 0.03 µM and 0.1 µM.

Assays Performed:

-

Adrenomedullin Receptor Binding Assay: Specific binding of [¹²⁵I]-labeled adrenomedullin to HepG2 cell membranes was measured to determine the maximum number of binding sites (Bmax) and the dissociation constant (KD).

-

Adrenomedullin Secretion Assay: The concentration of adrenomedullin secreted into the cell culture medium was quantified using a radioimmunoassay (RIA).

-

Adrenomedullin mRNA Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the expression levels of adrenomedullin mRNA.

-

Cell Proliferation Assay: The incorporation of [³H]thymidine was measured to assess the rate of cell proliferation.

The workflow for the in vitro experiments is depicted below.

Conclusion

This compound is a potent ACAT inhibitor with significant hypolipidemic and anti-atherogenic properties demonstrated in preclinical models. Its dual mechanism of action, involving both the inhibition of cholesterol esterification and the modulation of the adrenomedullin signaling pathway, makes it an attractive candidate for further investigation in the treatment of dyslipidemia, atherosclerosis, and potentially other related cardiovascular and metabolic diseases. The data summarized in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies, including detailed pharmacokinetic and toxicology assessments, as well as clinical trials, are warranted to establish its safety and efficacy in humans.

References

VULM 1457: A Technical Guide to its Biological Activity as a Hypolipidemic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

VULM 1457 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its hypolipidemic and anti-atherosclerotic properties. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides in-depth experimental protocols for the evaluation of its activity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a form that is stored in lipid droplets or assembled into lipoproteins. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The inhibition of ACAT, particularly the ACAT2 isoform, presents a promising therapeutic strategy for lowering cholesterol levels by reducing intestinal cholesterol absorption and hepatic lipoprotein production.

This compound has been identified as a potent ACAT inhibitor with significant hypolipidemic and anti-atherosclerotic effects demonstrated in preclinical models. This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.

Mechanism of Action: ACAT Inhibition

This compound exerts its primary biological effect through the inhibition of ACAT, with a noted preference for the ACAT2 isoform. By blocking the esterification of cholesterol, this compound effectively reduces the intracellular pool of cholesteryl esters. This has two major consequences in the context of hyperlipidemia:

-

Inhibition of Intestinal Cholesterol Absorption: In the enterocytes of the small intestine, ACAT2 is responsible for esterifying dietary and biliary cholesterol, a crucial step for its absorption and packaging into chylomicrons. By inhibiting ACAT2, this compound reduces the amount of cholesterol absorbed from the gut, leading to lower plasma cholesterol levels.

-

Reduction of Hepatic VLDL Production: In the liver, ACAT2 contributes to the formation of cholesteryl esters that are incorporated into very-low-density lipoproteins (VLDL). Inhibition of hepatic ACAT2 by this compound can therefore lead to a decrease in the secretion of VLDL particles, which are precursors to low-density lipoproteins (LDL), the so-called "bad cholesterol."

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the central role of ACAT in cholesterol esterification and the impact of this compound.

Secondary Biological Activity: Modulation of Adrenomedullin Signaling

In addition to its primary role as an ACAT inhibitor, this compound has been observed to modulate the signaling of adrenomedullin (AM), a peptide with roles in vasodilation and cell proliferation. In studies using human hepatoblastoma (HepG2) cells, this compound was found to down-regulate AM receptors and reduce the secretion of AM, particularly under hypoxic conditions. This suggests a potential secondary mechanism that could contribute to its overall pharmacological profile, although the direct clinical relevance of this finding in the context of hyperlipidemia is yet to be fully elucidated.

Adrenomedullin Signaling Pathway

The following diagram outlines the adrenomedullin signaling pathway and the observed inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.

Table 1: In Vivo Hypolipidemic Activity of this compound in a Rat Model

| Parameter | Animal Model | Treatment Group | Dose | Duration | Plasma Cholesterol | Liver Cholesterol |

| Cholesterol Levels | Diabetic-Hypercholesterolemic Rats | This compound | 50 mg/kg/day | 5 days | Significant reduction | Significant reduction |

Table 2: In Vitro Activity of this compound on Adrenomedullin Signaling

| Cell Line | Condition | This compound Concentration | Effect |

| HepG2 | Hypoxia | 0.03 µM | Significant down-regulation of AM receptors and reduced AM secretion |

| HepG2 | Hypoxia | 0.1 µM | Significant down-regulation of AM receptors and reduced AM secretion |

Note: Specific IC50 values for this compound against ACAT1 and ACAT2 are not publicly available in the reviewed scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.

In Vitro Microsomal ACAT Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of a compound against ACAT in a microsomal preparation.

Objective: To quantify the inhibition of ACAT activity by this compound in a cell-free system.

Materials:

-

Liver microsomes (from a relevant species, e.g., rat, human)

-

This compound stock solution (in DMSO)

-

[1-14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Cholesterol solution

-

Thin-layer chromatography (TLC) plates

-

Scintillation cocktail and counter

-

Chloroform/methanol (2:1, v/v)

-

Heptane/isopropyl ether/acetic acid (60:40:3, v/v/v)

Workflow Diagram:

VULM 1457: A Technical Guide to its Role in Cholesterol Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

VULM 1457, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has demonstrated significant potential as a hypolipidemic and anti-atherogenic agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in cholesterol esterification, a critical process in cellular cholesterol homeostasis and the pathogenesis of atherosclerosis. This document summarizes the available quantitative data on the effects of this compound, details relevant experimental protocols for assessing its activity, and illustrates the key biological pathways and experimental workflows through comprehensive diagrams.

Introduction to Cholesterol Esterification and ACAT

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, excess free cholesterol can be toxic to cells. The esterification of cholesterol, the process of converting free cholesterol into a more inert cholesteryl ester, is a crucial mechanism for cellular cholesterol homeostasis. This process is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).

There are two known isoforms of ACAT:

-

ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in storing cholesterol within cells.

-

ACAT2: Predominantly expressed in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis, leading to the formation of foam cells and the development of atherosclerotic plaques. Therefore, inhibiting ACAT activity is a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis.

This compound: An ACAT Inhibitor

This compound is a small molecule inhibitor of ACAT. Its chemical structure is 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea. By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol, thereby reducing the cellular storage of cholesteryl esters. This mechanism of action has been shown to lower plasma and hepatic cholesterol levels in various preclinical models.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of ACAT. This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to cholesterol, the final step in the formation of a cholesteryl ester. This leads to a decrease in the intracellular pool of cholesteryl esters and an increase in the level of free cholesterol. The elevation of intracellular free cholesterol can trigger several downstream effects, including the downregulation of cholesterol synthesis and the promotion of cholesterol efflux from cells.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound on Plasma Lipid Levels in Diabetic-Hypercholesterolemic Rats

| Parameter | Diabetic-Hypercholesterolemic Control | This compound Treated (50 mg/kg/day for 5 days) | % Change |

| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | ↓ 41.4% |

| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | ↓ 47.3% |

Data presented as mean ± SEM.

Table 2: Effects of this compound on Adrenomedullin (AM) System in Human Hepatoblastic (HepG2) Cells

| Treatment | Effect |

| This compound (0.03 and 0.1 µM) | Significantly down-regulates specific AM receptors. |

| Reduces AM secretion in cells exposed to hypoxia. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.

Materials:

-

Microsomes prepared from cells expressing ACAT1 or ACAT2

-

[14C]Oleoyl-CoA (radiolabeled substrate)

-

Cholesterol

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bovine Serum Albumin (BSA)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing microsomes, cholesterol, and BSA in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Extract the lipids.

-

Separate the cholesteryl esters from the unreacted oleoyl-CoA using TLC.

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Assessment of Hypolipidemic Effects in Animal Models

This protocol describes a general procedure for evaluating the effect of an ACAT inhibitor on lipid levels in a rodent model of hypercholesterolemia.

Animal Model:

-

Streptozotocin-induced diabetic rats or hamsters fed a high-cholesterol diet are commonly used models to induce a diabetic-hypercholesterolemic state.

Protocol:

-

Induce diabetes in the animals through an injection of streptozotocin.

-

Feed the animals a high-fat, high-cholesterol diet for a specified period to establish hypercholesterolemia.

-

Divide the animals into a control group and a treatment group.

-

Administer the test compound (e.g., this compound) to the treatment group daily via oral gavage or as an admixture in the diet for the duration of the study. The control group receives the vehicle.

-

At the end of the treatment period, collect blood samples for the analysis of plasma lipids.

-

Euthanize the animals and collect liver tissue for the analysis of hepatic lipid content.

-

Measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol in the plasma using standard enzymatic kits.

-

Extract lipids from the liver tissue and measure the total cholesterol and triglyceride content.

-

Statistically analyze the data to determine the significance of the differences between the control and treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VULM 1457: A Technical Guide to its Synthesis and Core Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

VULM 1457 is a novel, synthetically derived acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. Identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea, this small molecule has demonstrated significant potential in preclinical studies as a hypolipidemic and anti-atherosclerotic agent.[1][2][3] Its primary mechanism involves the inhibition of ACAT, a critical enzyme in cholesterol esterification.[1][2][3] Furthermore, this compound exhibits a distinct secondary mechanism involving the modulation of the adrenomedullin (AM) signaling pathway, particularly under hypoxic conditions. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, mechanism of action, and the experimental protocols used to characterize its activity.

Discovery and Synthesis

While the specific discovery program that led to the identification of this compound is not extensively detailed in publicly available literature, it emerged from research programs focused on developing novel ACAT inhibitors for the treatment of dyslipidemias and atherosclerosis.[3] Its structure, a disubstituted urea, is characteristic of a class of compounds known to inhibit this enzyme.[4][5]

Chemical Synthesis

A definitive, step-by-step published synthesis protocol for this compound is not available. However, based on its chemical structure—1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea—a plausible and standard synthetic route involves the reaction of an isocyanate with an amine. The key precursors would be 2,6-diisopropylaniline and 4-(4-nitrophenylthio)aniline. The synthesis can be logically divided into two main stages: preparation of the key amine intermediate and the final urea formation.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 4-(4-nitrophenylthio)aniline Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-aminothiophenol and 1.2 equivalents of potassium carbonate in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Nucleophilic Aromatic Substitution: To this stirring solution, add 1.1 equivalents of 1-fluoro-4-nitrobenzene.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with water and a non-polar solvent like hexane to remove impurities. The intermediate, 4-(4-nitrophenylthio)aniline, can be further purified by recrystallization from an ethanol/water mixture.

Part B: Urea Formation to Yield this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1 equivalent of the synthesized 4-(4-nitrophenylthio)aniline in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Isocyanate Addition: Add 1.05 equivalents of 2,6-diisopropylphenyl isocyanate to the solution dropwise at 0 °C to control the exothermic reaction.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of starting materials via TLC.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the product.

-

Purification: The final product, this compound, is collected by filtration and can be purified by column chromatography on silica gel or by recrystallization to achieve high purity (≥99%).[2]

Mechanism of Action

This compound's primary pharmacological effect is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters, which is a key pathological process in atherosclerosis. This action contributes to its observed hypolipidemic effects, significantly reducing plasma and hepatic cholesterol concentrations in preclinical models.[3]

A second, distinct mechanism has been identified involving the peptide hormone adrenomedullin (AM). In hypoxic (low oxygen) conditions, which are common in solid tumors and ischemic tissues, cells often increase the production and secretion of AM, which can promote cell proliferation. This compound has been shown to counteract this effect in human hepatoblastoma (HepG2) cells. It significantly reduces the production and secretion of AM and down-regulates AM-specific receptors on the cell surface.[6][7] This suggests this compound could negatively regulate hypoxia-induced cell proliferation.[6][7]

Quantitative Data

While specific IC50 values for ACAT inhibition by this compound are not reported in the reviewed literature, several studies provide quantitative data regarding its effective concentrations in cellular and animal models.

| Parameter | Model System | Treatment Details | Result | Reference |

| Cellular Activity | Human Hepatoblastoma (HepG2) Cells | 0.03 µmol/L and 0.1 µmol/L under hypoxic conditions | Significant reduction in AM secretion and down-regulation of AM receptors. | [6][7] |

| In Vivo Efficacy | Diabetic-Hypercholesterolemic Rats | 50 mg/kg/day (admixed to diet) for 5 days | Significant reduction in plasma and hepatic cholesterol levels. | [1] |

| In Vivo Efficacy | Diabetic & Non-Diabetic Hamsters on High Cholesterol Diet | Not specified dosage over 3 months | Lowered cholesterol levels in both groups; lowered triglycerides in diabetic group. | [8] |

| Reproductive Toxicology | Male and Female Rats | 30, 120, and 300 mg/kg (oral) | No significant differences in reproductive parameters compared to control. | [9] |

Key Experimental Protocols

The following are representative protocols for the key assays used to characterize the biological activity of this compound, based on standard laboratory methods.

Adrenomedullin Secretion by Radioimmunoassay (RIA)

This protocol outlines the measurement of adrenomedullin concentration in cell culture supernatant.

-

Sample Collection: Culture HepG2 cells under normoxic or hypoxic conditions in the presence of this compound (0.03 µM, 0.1 µM) or vehicle control for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

Assay Principle: The assay is a competitive binding assay.[10] A known quantity of ¹²⁵I-labeled AM competes with the unlabeled AM in the sample for a limited number of binding sites on a specific anti-AM antibody.

-

Procedure:

-

Prepare a standard curve using known concentrations of unlabeled AM (e.g., 1-1000 pg/mL).

-

In assay tubes, pipette the standard or unknown samples.

-

Add a fixed amount of ¹²⁵I-labeled AM tracer to all tubes.

-

Add the primary anti-AM antibody to all tubes except the "Non-Specific Binding" (NSB) controls.

-

Incubate for 16-24 hours at 4 °C to allow binding to reach equilibrium.

-

-

Separation: Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's host species) to separate bound from free tracer. Centrifuge at 2000 x g for 30 minutes at 4 °C.

-

Quantification: Carefully decant the supernatant. Measure the radioactivity of the pellet (containing the antibody-bound tracer) in a gamma counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled AM in the sample. Calculate the AM concentration in the unknown samples by interpolating their radioactive counts against the standard curve.[11]

Adrenomedullin mRNA Expression by RT-qPCR

This protocol details the quantification of AM messenger RNA levels in cells.

-

Cell Treatment and RNA Extraction: Treat HepG2 cells with this compound as described in 4.1. Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Extract total RNA using a commercial kit (e.g., RNeasy) or a standard phenol-chloroform method.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the human adrenomedullin gene. Also prepare reactions for a housekeeping gene (e.g., GAPDH) for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (95 °C), followed by 40 cycles of denaturation (95 °C) and annealing/extension (60 °C).

-

-

Data Analysis: Determine the cycle threshold (Ct) for both the AM gene and the housekeeping gene. Calculate the relative expression of AM mRNA using the ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated controls.

Cell Proliferation by [³H]-Thymidine Incorporation Assay

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.[6][9][12]

-

Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight. Treat the cells with this compound or vehicle control under appropriate conditions (e.g., hypoxia) for 24-72 hours.

-

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4-18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with PBS to remove unincorporated [³H]-Thymidine.

-

Lyse the cells or detach them using trypsin.

-

Using a cell harvester, transfer the cellular contents onto a glass fiber filter mat. The DNA will bind to the filter.

-

-

Scintillation Counting:

-

Dry the filter mat completely.

-

Place the individual filter discs into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the amount of radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]-Thymidine incorporated and thus to the rate of cell proliferation. Compare the CPM from this compound-treated wells to control wells to determine the effect on proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 228544-65-8 | VULM1457 | Tocris Bioscience [tocris.com]

- 3. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of acyl-Coa:cholesterol acyltransferase. 4. A novel series of urea ACAT inhibitors as potential hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of acyl-CoA:cholesterol acyltransferase: novel trisubstituted ureas as hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytologicsbio.com [cytologicsbio.com]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Thymidine Uptake Assays | Revvity [revvity.com]

- 10. revvity.com [revvity.com]

- 11. phoenixbiotech.net [phoenixbiotech.net]

- 12. researchgate.net [researchgate.net]

VULM 1457: A Technical Guide for Researchers

An In-depth Analysis of the ACAT Inhibitor VULM 1457: Chemical Structure, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for conditions such as hypercholesterolemia, atherosclerosis, and diabetes mellitus.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 228544-65-8, is chemically identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea[1][2][3]. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea |

| CAS Number | 228544-65-8[1] |

| Molecular Formula | C₂₅H₂₇N₃O₃S[1] |

| Molecular Weight | 449.57 g/mol [1] |

| SMILES | CC(C)c1cccc(c1C(C)C)NC(=O)Nc2ccc(cc2)Sc3ccc(cc3)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C25H27N3O3S/c1-16(2)20-10-9-11-21(17(3)4)24(20)27-25(29)26-19-14-12-18(13-15-19)32-23-7-5-22(6-8-23)28(30)31/h5-17H,1-4H3,(H2,26,27,29) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Purity | ≥99%[1][2][3] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Storage | Store at +4°C[1] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT)[2][3]. ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters, which is a key process in the development of atherosclerosis.

The biological activities of this compound have been investigated in both in vitro and in vivo models.

In Vitro Activity

-

ACAT Inhibition: this compound effectively inhibits ACAT activity in various cell lines.

-

Adrenomedullin Regulation: In human hepatoblastic HepG2 cells, this compound has been shown to significantly reduce the production and secretion of adrenomedullin (AM). It also down-regulates AM receptors on these cells. At concentrations of 0.03 and 0.1 µM, this compound significantly down-regulated specific AM receptors and reduced AM secretion in hypoxic HepG2 cells[4].

-

Cell Proliferation: this compound negatively regulates cell proliferation induced by adrenomedullin[4].

In Vivo Activity

-

Hypolipidemic Effects: In diabetic-hypercholesterolemic rat models, oral administration of this compound (50 mg/kg/day for 5 days) significantly decreased plasma total cholesterol levels from 2.9 ± 0.5 mM to 1.7 ± 0.1 mM. A similar hypolipidemic effect was observed in the liver, with cholesterol levels decreasing from 7.4 ± 1.0 mg/g to 3.9 ± 0.2 mg/g[4].

-

Cardioprotective Effects: this compound has been shown to protect the hearts of diabetic-hypercholesterolemic rats against ischemia/reperfusion injury[4].

-

Anti-atherogenic Activity: The compound significantly reduces atherogenic activity in animal models of atherosclerosis[4].

Experimental Protocols

This section provides representative experimental protocols for the synthesis, characterization, and biological evaluation of this compound. It is important to note that while these protocols are based on established methodologies for similar compounds and assays, specific details for this compound may need to be optimized.

Synthesis of this compound (Representative Protocol)

A general method for the synthesis of N-aryl-N'-phenylurea derivatives, which can be adapted for this compound, involves the reaction of an isocyanate with an amine.

Step 1: Synthesis of 4-((4-nitrophenyl)thio)aniline This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrothiophenol and 4-fluoro-1-nitrobenzene or a similar activated aryl halide.

Step 2: Synthesis of 2,6-diisopropylaniline isocyanate 2,6-diisopropylaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the corresponding isocyanate.

Step 3: Synthesis of this compound Equimolar amounts of 4-((4-nitrophenyl)thio)aniline and 2,6-diisopropylaniline isocyanate are reacted in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified by crystallization or column chromatography.

References

- 1. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]

Preclinical Profile of VULM 1457: An ACAT Inhibitor with Hypolipidemic and Cellular Regulatory Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VULM 1457 is a potent, orally active inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in various tissues. Preclinical investigations have demonstrated its potential as a hypolipidemic agent with anti-atherosclerotic effects. Studies in rodent models of hypercholesterolemia and diabetes have shown significant reductions in plasma and hepatic cholesterol levels. Furthermore, in vitro studies using the human hepatoblastoma cell line, HepG2, have revealed a novel activity of this compound in modulating the adrenomedullin (AM) signaling pathway, particularly under hypoxic conditions. A reproduction toxicity screening test in rats indicated no significant adverse effects on reproductive performance or fetal development at the doses tested. This document provides a comprehensive overview of the key preclinical findings for this compound, including available quantitative data, detailed experimental methodologies, and a proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data extracted from available preclinical studies on this compound. It is important to note that this data is derived from published abstracts and may not represent the complete datasets.

Table 1: In Vivo Efficacy of this compound in a Diabetic-Hypercholesterolemic Rat Model

| Parameter | Control (Diabetic-Hypercholesterolemic) | This compound (50 mg/kg/day) |

| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 |

Data represents mean ± standard deviation.

Table 2: In Vitro Effects of this compound on the Adrenomedullin System in Hypoxic HepG2 Cells

| Treatment | Concentration (µM) | Observed Effect |

| This compound | 0.03 | Significant down-regulation of specific adrenomedullin receptors |

| This compound | 0.1 | Significant down-regulation of specific adrenomedullin receptors and reduced adrenomedullin secretion |

Table 3: Reproductive Toxicity Screening of this compound in Rats (OECD 421 Guideline)

| Dose Group | Findings |

| Control (Vehicle) | No adverse effects observed. |

| 30 mg/kg | No significant differences in reproductive parameters compared to control. |

| 120 mg/kg | No significant differences in reproductive parameters compared to control. |

| 300 mg/kg | No significant negative effects on gonadal function, conception, pregnancy, parturition, or pup development. No malformations observed. Histopathological examination of reproductive organs revealed no negative effects. |

Experimental Protocols

The following are detailed methodologies for the key preclinical studies of this compound, constructed from available information and standard laboratory practices.

In Vivo Hyperlipidemia and Diabetes Model

-

Animal Model: The specific strain of hamsters and rats used in these studies is not detailed in the available abstracts. However, common models for hyperlipidemia studies include Golden Syrian hamsters and Wistar or Sprague-Dawley rats.

-

Induction of Hypercholesterolemia and Diabetes:

-

Hypercholesterolemia: Animals were fed a high-cholesterol and high-lipid (HCHL) diet for a specified period (e.g., 3 months for hamsters) to induce a hypercholesterolemic state. The exact composition of the HCHL diet is not specified.

-

Diabetes: For diabetic models, diabetes was likely induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

-

-

Drug Administration: this compound was administered orally. The formulation (e.g., suspension in a vehicle like carboxymethyl cellulose) and frequency of administration (e.g., daily) would have been defined in the full study protocol.

-

Efficacy Parameters:

-

Serum Lipids: Blood samples were collected to measure serum levels of total cholesterol and triglycerides using standard enzymatic colorimetric assays.

-

Red Blood Cell (RBC) Velocity: In the hamster study, RBC velocity in the paw microcirculation was assessed using capillary microscopy as a measure of microvascular function.[1]

-

-

Experimental Workflow:

In Vitro Adrenomedullin Regulation in HepG2 Cells

-

Cell Line: Human hepatoblastoma cell line HepG2 was used.

-

Cell Culture: Cells were cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Induction of Hypoxia: To mimic hypoxic conditions, cultured HepG2 cells were placed in a hypoxic chamber with a controlled atmosphere of low oxygen concentration.

-

Treatment: Cells were exposed to this compound at concentrations of 0.03 and 0.1 µM.[2]

-

Assays:

-

Adrenomedullin (AM) Secretion: The concentration of AM in the cell culture supernatant was quantified using a Radioimmunoassay (RIA).

-

AM Receptor Binding: Specific binding of AM to its receptors on the surface of HepG2 cells was likely determined using a radioligand binding assay with [125I]-labeled AM.

-

AM mRNA Expression: The expression level of AM mRNA was assessed by Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

Cell Proliferation: The effect on cell proliferation was measured by the incorporation of [3H]thymidine into the DNA of dividing cells.

-

-

Experimental Workflow:

Reproduction Toxicity Screening Test

-

Guideline: The study was conducted following the OECD 421 Guideline for the Testing of Chemicals, "Reproduction/Developmental Toxicity Screening Test".

-

Animal Model: Rats (strain not specified).

-

Dosing: this compound was administered orally to male and female rats at three dose levels: 30, 120, and 300 mg/kg.[3] A control group received the vehicle.

-

Males: Dosed for 14 days prior to mating and during the mating period.

-

Females: Dosed for 14 days prior to mating, during mating, throughout gestation, and until day 4 post-partum.[3]

-

-

Parameters Evaluated:

-

Daily clinical examination of all animals.

-

Gonadal function.

-

Conception rates.

-

Course of pregnancy and parturition.

-

Pup development during the first four days of lactation, including observation for malformations.

-

-

Terminal Procedures: The study was terminated by euthanasia, followed by autopsy and histopathological examination of the reproductive organs of the highest dose group and the control group.[3]

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound, as an ACAT inhibitor, may influence the adrenomedullin signaling pathway in HepG2 cells under hypoxic conditions.

References

VULM 1457: A Novel ACAT Inhibitor for Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in atherosclerosis is the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development. Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is a crucial enzyme in this process, as it facilitates the esterification and storage of cholesterol within macrophages. Inhibition of ACAT presents a promising therapeutic strategy to prevent or slow the progression of atherosclerosis. VULM 1457, a newly synthesized ACAT inhibitor, has demonstrated potential as a hypolipidemic and anti-atherogenic agent in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in atherosclerosis research, with a focus on quantitative data, experimental protocols, and key signaling pathways.

This compound: Mechanism of Action and Therapeutic Potential

This compound, chemically identified as 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, is an inhibitor of the enzyme Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] This process is particularly critical in macrophages, where the accumulation of cholesteryl esters leads to their transformation into foam cells, a hallmark of atherosclerotic plaques.[2][4]

By inhibiting ACAT, this compound is proposed to exert its anti-atherosclerotic effects through several mechanisms:

-

Inhibition of Foam Cell Formation: By blocking the esterification of cholesterol in macrophages, this compound prevents the accumulation of cholesteryl esters and the subsequent formation of foam cells.[2][5]

-

Hypolipidemic Effects: ACAT inhibitors can also influence systemic lipid levels. The primary study on this compound demonstrated its ability to lower serum cholesterol and, in diabetic models, triglyceride levels.[1] This may be due to the inhibition of cholesterol absorption in the intestine and the modulation of lipoprotein assembly and secretion in the liver.[3]

-

Improved Microcirculation: Research has shown that this compound can improve red blood cell (RBC) velocity in the microcirculation, which is often impaired in hypercholesterolemic and diabetic conditions.[1] This suggests a potential benefit in addressing the endothelial dysfunction associated with atherosclerosis.

Quantitative Data on the Efficacy of this compound

The primary preclinical study on this compound evaluated its effects on serum lipid levels and red blood cell velocity in non-diabetic and diabetic hamsters fed a high-cholesterol, high-lipid (HCHL) diet for three months.[1] The key findings are summarized in the tables below.

Table 1: Effect of this compound on Serum Lipid Levels

| Group | Treatment | Serum Cholesterol | Serum Triglycerides |

| Non-Diabetic Hamsters | HCHL Diet | Significantly Increased | - |

| HCHL Diet + this compound | Lowered | - | |

| Diabetic Hamsters | HCHL Diet | Further Increased | - |

| HCHL Diet + this compound | Lowered | Lowered |

Data adapted from the findings of a study on the effects of this compound.[1] The study reported a lowering effect on cholesterol in both groups and a hypotriglyceridemic effect specifically in the diabetic group treated with this compound.

Table 2: Effect of this compound on Red Blood Cell (RBC) Velocity

| Group | Treatment | RBC Velocity |

| Non-Diabetic Hamsters | HCHL Diet | Significantly Decreased |

| HCHL Diet + this compound | Improved | |

| Diabetic Hamsters | HCHL Diet | Further Reduction |

| HCHL Diet + this compound | Pronounced Improvement |

Data adapted from the findings of a study on the effects of this compound.[1] The study noted an improvement in RBC velocity with this compound treatment, with a more pronounced effect in diabetic hamsters.

Experimental Protocols

The following is a detailed methodology for a key type of experiment used to evaluate the efficacy of ACAT inhibitors like this compound in a preclinical setting, based on the available literature on hamster models of atherosclerosis.[1][6][7]

Animal Model and Diet-Induced Atherosclerosis

-

Animal Model: Male Golden Syrian hamsters are a suitable model for studying diet-induced atherosclerosis due to their lipoprotein metabolism being more similar to humans than that of mice or rats.[8]

-

Induction of Hyperlipidemia and Atherosclerosis:

-

House animals individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Provide ad libitum access to water and a standard chow diet for an initial acclimatization period of one week.

-

Following acclimatization, switch the experimental groups to a high-cholesterol, high-lipid (HCHL) diet. A common composition for such a diet is standard chow supplemented with 3% cholesterol and 15% butter or lard.[1][7]

-

Maintain the animals on the HCHL diet for a period of 3 months to induce hypercholesterolemia and the development of atherosclerotic lesions.[1]

-

-

Treatment Groups:

-

Control Group: Fed a standard chow diet.

-

HCHL Diet Group: Fed the HCHL diet.

-

This compound Treatment Group: Fed the HCHL diet and administered this compound. The administration route and dosage should be determined based on preliminary pharmacokinetic and toxicology studies. In the original study, the method of administration was not specified in the abstract.[1]

-

Measurement of Serum Lipids

-

At the end of the experimental period, fast the animals overnight.

-

Collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.

-

Separate the serum by centrifugation.

-

Analyze the serum for total cholesterol and triglyceride concentrations using commercially available enzymatic assay kits.

-

Lipoprotein profiles (VLDL, LDL, HDL) can be further analyzed using techniques such as fast protein liquid chromatography (FPLC).

Measurement of Red Blood Cell (RBC) Velocity

-

Anesthetize the hamster and place it on a temperature-controlled stage.

-

Use capillary microscopy to visualize the microcirculation in the paw.[1]

-

Record video footage of the capillary blood flow.

-

Analyze the video recordings using specialized software to measure the velocity of individual red blood cells. Optical flow estimation is a modern technique used for this purpose.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACAT Inhibition in Macrophages

References

- 1. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Use of hamster as a model to study diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

VULM 1457: An In-Depth Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VULM 1457 is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. Due to its role in lipid metabolism, this compound has been investigated for its potential as a hypolipidemic and anti-atherosclerotic agent. This technical guide provides a summary of the available toxicological data for this compound, with a focus on preclinical safety evaluation. The information presented herein is based on a limited set of publicly accessible studies and data sources.

Quantitative Toxicological Data

Despite extensive searches, specific quantitative toxicological endpoints such as acute toxicity (LD50) and comprehensive No-Observed-Adverse-Effect Levels (NOAEL) from a full suite of studies are not publicly available in the retrieved documents. A material safety data sheet for this compound indicates that data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, and carcinogenicity are not available. However, one key study on reproductive toxicity provides valuable insight into the safety profile of this compound.

Reproductive and Developmental Toxicity

A preclinical screening of this compound for reproductive and developmental toxicity was conducted in rats according to the OECD 421 guideline. The study found no significant adverse effects on male and female reproductive performance, nor any malformations in the offspring at the tested doses.

| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |

| Reproduction/Developmental Toxicity Screening (OECD 421) | Rat | Oral (per os) | 30, 120, 300 | No significant differences in reproductive parameters, no malformations in pups, no negative effects on reproductive organs upon histopathological examination.[1] | ≥ 300 mg/kg/day |

Experimental Protocols

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

The study on this compound followed the OECD 421 guideline for a reproduction/developmental toxicity screening test. The primary objective of this assay is to assess the potential effects of a substance on gonadal function, mating behavior, conception, and early embryonic development.

Methodology:

-

Animal Model: The study utilized rats of both sexes.

-

Dosing: this compound was administered orally (per os) at three dose levels: 30, 120, and 300 mg/kg of body weight. A control group received the vehicle.[1]

-

Treatment Period:

-

Observations:

-

Endpoint Analysis:

Signaling Pathway

This compound's mechanism of action is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme is a key player in cellular cholesterol homeostasis.

ACAT Inhibition Signaling Pathway

Caption: Mechanism of action of this compound via inhibition of the ACAT enzyme.

Experimental Workflow: OECD 421 Reproductive Toxicity Screening

Caption: Workflow for the OECD 421 reproductive toxicity screening of this compound.

References

VULM 1457 in Diabetic Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic dyslipidemia, a common complication of diabetes mellitus, is characterized by a pro-atherogenic lipid profile, including elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, and a preponderance of small, dense low-density lipoprotein (LDL) particles. This dyslipidemia significantly increases the risk of cardiovascular disease. VULM 1457, identified as an Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitor, has shown potential as a therapeutic agent for managing diabetic dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available preclinical data, and relevant experimental methodologies.

Introduction to Diabetic Dyslipidemia and ACAT Inhibition

Diabetic dyslipidemia is a complex metabolic disorder intricately linked to insulin resistance and hyperglycemia. The pathophysiology involves an overproduction of very-low-density lipoproteins (VLDL) by the liver and a decreased clearance of triglyceride-rich lipoproteins. Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or for assembly into lipoproteins.[1]

There are two isoforms of ACAT:

-

ACAT1: Found ubiquitously in various tissues, including macrophages, and is involved in foam cell formation within atherosclerotic plaques.

-

ACAT2: Primarily expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of VLDL.

By inhibiting ACAT, particularly ACAT2, this compound is proposed to reduce the secretion of atherogenic lipoproteins from the liver and decrease cholesterol absorption from the intestine. Inhibition of ACAT1 in macrophages could also contribute to anti-atherosclerotic effects.

This compound: Preclinical Data

The primary publicly available data for this compound comes from a study in a diabetic hamster model. Hamsters are a well-established animal model for studying lipid metabolism due to their similarity to humans in this regard.

Quantitative Data from Hamster Model

The following table summarizes the reported effects of this compound on serum lipids and red blood cell (RBC) velocity in diabetic and non-diabetic hamsters fed a high cholesterol-lipid (HCHL) diet.

| Group | Parameter | Result |

| Non-diabetic Hamsters on HCHL Diet | Serum Cholesterol | Lowered by this compound[1] |

| Serum Triglycerides | No significant effect reported[1] | |

| RBC Velocity | Significantly decreased by HCHL diet, improved with this compound[1] | |

| Diabetic Hamsters on HCHL Diet | Serum Cholesterol | Lowered by this compound[1] |

| Serum Triglycerides | Hypotriglyceridemic effect observed with this compound[1] | |

| RBC Velocity | Further reduced in diabetic HCHL group, pronounced improvement with this compound[1] |

Signaling Pathway of ACAT Inhibition

The mechanism of action of this compound as an ACAT inhibitor involves the disruption of cholesterol esterification, which has downstream effects on lipoprotein metabolism and cellular cholesterol homeostasis.

Caption: Mechanism of this compound via ACAT inhibition.

Experimental Protocols

Detailed experimental protocols for the this compound hamster study are not publicly available. Therefore, the following are generalized methodologies based on standard practices for similar preclinical studies in diabetic dyslipidemia.

Animal Model and Induction of Diabetes

-

Species: Golden Syrian Hamsters.

-

Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Blood glucose levels are monitored, and hamsters with fasting blood glucose above 250 mg/dL are considered diabetic.

-

Diet: A high cholesterol-lipid (HCHL) diet is introduced to induce dyslipidemia. A typical HCHL diet may contain 15-20% fat and 0.5-1% cholesterol.

Experimental Groups and Dosing

-

Control Group: Non-diabetic hamsters on a standard diet.

-

HCHL Diet Group: Non-diabetic hamsters on an HCHL diet.

-

Diabetic HCHL Group: Diabetic hamsters on an HCHL diet.

-

Treatment Groups: HCHL and Diabetic HCHL groups treated with this compound. The route of administration (e.g., oral gavage) and dose would be determined by prior pharmacokinetic and pharmacodynamic studies.

Biochemical Analysis

-

Blood Collection: Blood samples are collected at baseline and at the end of the study period via retro-orbital sinus or cardiac puncture under anesthesia.

-

Lipid Profile: Serum is separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays. LDL cholesterol can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL, or measured directly.

Measurement of Red Blood Cell Velocity

-

Technique: Intravital microscopy of the hamster cheek pouch or paw microcirculation.

-

Procedure: The hamster is anesthetized, and the microvasculature is observed under a microscope equipped with a camera. The velocity of red blood cells in selected capillaries is measured using specialized software that tracks the movement of RBCs over time.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating a compound like this compound.

Caption: Generalized experimental workflow.

Conclusion and Future Directions

The available preclinical data suggests that this compound, as an ACAT inhibitor, is a promising candidate for the treatment of diabetic dyslipidemia. Its dual action of lowering both cholesterol and triglycerides in a diabetic state, along with improving microcirculation, warrants further investigation. Future research should focus on:

-

Elucidating the precise selectivity of this compound for ACAT1 versus ACAT2.

-

Conducting more extensive dose-response studies.

-

Evaluating the long-term efficacy and safety of this compound in preventing atherosclerosis in relevant animal models.

-

Investigating the potential for combination therapy with other lipid-lowering agents.

This technical guide provides a foundational understanding of this compound and its potential role in managing diabetic dyslipidemia, intended to inform and guide further research and development in this area.

References

Pharmacokinetics of VULM 1457 in Animal Models: A Technical Overview

Disclaimer: Publicly available literature does not currently provide specific quantitative pharmacokinetic data for VULM 1457. Therefore, this document provides a technical guide based on the known pharmacology of this compound as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor and utilizes representative data from other compounds in this class, where noted, to illustrate key concepts and methodologies.

Introduction

This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme that plays a crucial role in cellular cholesterol metabolism.[1][2][3] By blocking ACAT, this compound prevents the esterification of cholesterol, a key step in its absorption and storage within cells. This mechanism of action suggests its potential as a therapeutic agent for conditions associated with hypercholesterolemia and atherosclerosis.[4][5] Preclinical studies have indicated that this compound possesses hypolipidemic activity and may offer protective effects against ischemia-reperfusion injury.[1][3] Understanding the pharmacokinetic profile of this compound in various animal models is essential for its development as a clinical candidate.

Representative Pharmacokinetic Data of ACAT Inhibitors

Due to the absence of specific data for this compound, the following tables summarize representative pharmacokinetic parameters for ACAT inhibitors in common preclinical species. These values are intended to provide a general understanding of how this class of compounds might behave in vivo.

Table 1: Single-Dose Oral Pharmacokinetics of a Representative ACAT Inhibitor in Rats

| Parameter | Male Rats | Female Rats |

| Dose (mg/kg) | 10 | 10 |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (hr) | 4 | 4 |

| AUC (ng·hr/mL) | 6800 | 9600 |

| t½ (hr) | 6 | 7 |

| Bioavailability (%) | 25 | 30 |

Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.

Table 2: Single-Dose Oral Pharmacokinetics of a Representative ACAT Inhibitor in Dogs

| Parameter | Value |

| Dose (mg/kg) | 5 |

| Cmax (ng/mL) | 1500 |

| Tmax (hr) | 2 |

| AUC (ng·hr/mL) | 12000 |

| t½ (hr) | 8 |

| Bioavailability (%) | 45 |

Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.

Table 3: Single-Dose Intravenous Pharmacokinetics of a Representative ACAT Inhibitor in Monkeys

| Parameter | Value |

| Dose (mg/kg) | 2 |

| Cmax (ng/mL) | 3000 |

| AUC (ng·hr/mL) | 6000 |

| t½ (hr) | 5 |

| Clearance (mL/min/kg) | 5.5 |

| Vd (L/kg) | 2.5 |

Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.

Experimental Protocols

A comprehensive evaluation of the pharmacokinetics of a novel compound like this compound involves a series of well-defined experiments. Below is a detailed methodology for a typical preclinical pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study of an ACAT Inhibitor in Rats

1. Objective: To determine the pharmacokinetic profile of a novel ACAT inhibitor following a single oral (PO) and intravenous (IV) administration to male and female Sprague-Dawley rats.

2. Materials:

-

Test Compound (ACAT Inhibitor)

-

Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)

-

Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

EDTA-coated microcentrifuge tubes

-

Analytical standards and internal standards for bioanalysis

-

Standard laboratory equipment (pipettes, centrifuges, freezers)

-

LC-MS/MS system for bioanalysis

3. Animal Housing and Preparation:

-

Animals are acclimated for at least one week prior to the study.

-

Rats are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Food is withheld overnight before dosing, and for 4 hours post-dose. Water is available ad libitum.

-

Animals are surgically implanted with jugular vein cannulas for serial blood sampling at least 48 hours before the study.

4. Dosing:

-

Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage. The dosing volume is typically 5-10 mL/kg.

-

Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered as a slow bolus injection into the tail vein over 1-2 minutes. The dosing volume is typically 1-2 mL/kg.

-

A minimum of 3-5 rats per sex per route of administration are used.

5. Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at the following time points:

-

PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Blood samples are collected into EDTA-coated tubes, mixed gently, and immediately placed on ice.

6. Plasma Preparation:

-

Blood samples are centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate plasma.

-

Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

7. Bioanalysis:

-

Plasma concentrations of the ACAT inhibitor are determined using a validated LC-MS/MS method.

-

A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.

-

Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.

8. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

-

Parameters to be calculated include: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Mechanism of Action of ACAT Inhibitors

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | Acyltransferase | TargetMol [targetmol.com]

- 4. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

VULM 1457: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VULM 1457 is an experimental small molecule that acts as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. By inhibiting ACAT, this compound has demonstrated significant hypolipidemic and anti-atherosclerotic effects in preclinical studies.[2][3] These properties make this compound a compound of interest for the potential treatment of metabolic disorders such as hypercholesterolemia and diabetes mellitus, as well as cardiovascular complications like myocardial ischemia-reperfusion injury.[4][5]

This document provides detailed application notes and standardized protocols for the in vivo use of this compound in rodent models, compiled from available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and safety of this compound and similar ACAT inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and relevant experimental models.

Table 1: this compound In Vivo Efficacy in Diabetic-Hypercholesterolemic Rats

| Parameter | Control (Diabetic-Hypercholesterolemic) | This compound (50 mg/kg/day) | Reference |

| Plasma Total Cholesterol | 2.9 ± 0.5 mM | 1.7 ± 0.1 mM | [4] |

| Liver Total Cholesterol | 7.4 ± 1.0 mg/g | 3.9 ± 0.2 mg/g | [4] |

| Occurrence of Ventricular Fibrillation | 100% | 29% | [5] |

Table 2: this compound Dosing in Rodent Studies

| Study Type | Species | Doses Administered | Administration Route | Reference |

| Hypolipidemic Efficacy | Rat | 50 mg/kg/day | Oral (admixture with diet) | [4] |

| Reproduction Toxicity | Rat | 30, 120, and 300 mg/kg/day | Oral (per Os) | [3] |

| Hypolipidemic & Microcirculation | Hamster | Not specified | Not specified | [6] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ACAT enzyme. This intervention has downstream effects on cholesterol metabolism and related cellular processes.

Experimental Protocols

Detailed methodologies for key in vivo experiments with this compound are provided below.